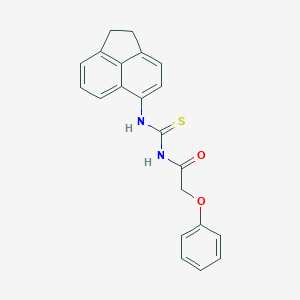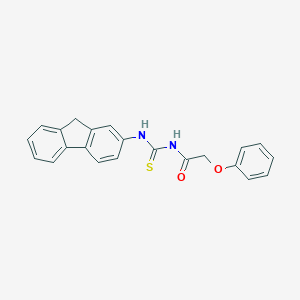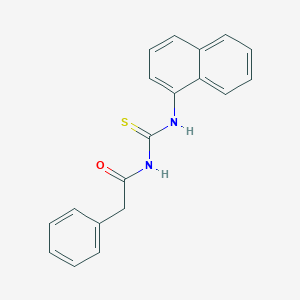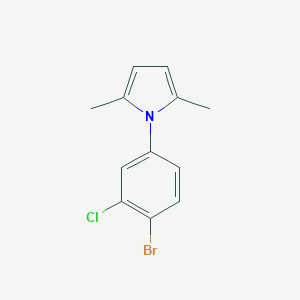![molecular formula C22H22N2 B328770 1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B328770.png)
1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) is a complex organic compound that features a naphthalene core linked to two pyrrole rings
Preparation Methods
The synthesis of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can be compared to other naphthalene and pyrrole derivatives:
Naphthalene derivatives: Compounds like 1,5-dimethylnaphthalene share a similar core structure but lack the pyrrole rings.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole have similar ring structures but do not have the naphthalene core.
The uniqueness of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) lies in its combined naphthalene and pyrrole structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H22N2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[5-(2,5-dimethylpyrrol-1-yl)naphthalen-1-yl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C22H22N2/c1-15-11-12-16(2)23(15)21-9-5-8-20-19(21)7-6-10-22(20)24-17(3)13-14-18(24)4/h5-14H,1-4H3 |
InChI Key |
OTQAHZUKBIGBMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![N-[4-(4-chlorophenoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B328690.png)




![Ethyl (2-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B328700.png)
![3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE](/img/structure/B328702.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-phenylpropanoate](/img/structure/B328703.png)


![4-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 2-methoxybenzoate](/img/structure/B328706.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-3-METHYLANILINO]ETHYL 3-BROMOBENZOATE](/img/structure/B328708.png)
